molecular formula C42H58N2O B1203494 (1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]

(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]

Cat. No.: B1203494
M. Wt: 606.9 g/mol
InChI Key: MIQIFBIWUBAPTB-WNRLEAPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Staphidine is a triterpenoid.

Scientific Research Applications

Basicity and Proton Sponge Behavior

The compound demonstrates strong basicity behavior in aqueous solutions, acting as a very strong base (proton sponge) in the first protonation step and as a relatively strong base in the second step. This property is due to its unique structural configuration, which includes four basal nitrogen atoms and an apical oxygen atom located at the apices of a slightly distorted square pyramid. Such structural attributes contribute to the compound's high basicity in both first- and second-protonation steps (Bianchi et al., 1989).

Asymmetric Synthesis and Catalysis

The compound's structure has been utilized in the field of asymmetric synthesis. For example, it has been applied in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals, where the control of stereochemistry is crucial (Meilert et al., 2004).

Synthesis and Structural Studies

The compound's synthesis and structural characterization have been subjects of significant research. Studies have focused on synthesizing similar structures and investigating their properties, such as in the case of 14-oxa-1,4,8,11-tetraazabicyclo[9.5.3]nonadecane (L1) and its nickel(II) complexes. These researches offer insights into the potential applications of such compounds in coordination chemistry and catalysis (Rodopoulos et al., 2001).

Applications in Drug Synthesis

Compounds with similar structures have been investigated for their potential in drug synthesis. For instance, research on androsterone derivatives, which have a structure related to the specified compound, revealed insights into their role as inhibitors in androgen biosynthesis. Such findings are significant for the development of new therapeutic agents (Djigoué et al., 2012).

Exploration in Heterosuperbenzenes

Another intriguing application is in the development of heterosuperbenzenes, where the compound's structural motifs have been utilized to synthesize selectively functionalized hexaarylbenzenes. These findings have implications in the design of novel materials with specific electronic and optical properties (Gregg et al., 2006).

Properties

Molecular Formula

C42H58N2O

Molecular Weight

606.9 g/mol

IUPAC Name

(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]

InChI

InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3/t24-,25+,29-,30?,31?,32-,33-,34?,35+,36+,37+,38-,39-,40+,41-,42+/m1/s1

InChI Key

MIQIFBIWUBAPTB-WNRLEAPDSA-N

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1CC[C@]56[C@H]3C[C@H](CC5C4N(C2)C)[C@@]7(C6)CC[C@@]89[C@H]1C8C[C@]2([C@@H]9O7)CCC3=C(C2=C1)C[C@@H]1C[C@]3(CN(C1)C)C

Canonical SMILES

CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]
Reactant of Route 2
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]
Reactant of Route 3
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]
Reactant of Route 4
Reactant of Route 4
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]
Reactant of Route 5
Reactant of Route 5
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]
Reactant of Route 6
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.